4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid
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Overview
Description
4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is a chemical compound with the molecular formula C16H11NO4. It is known for its unique structure, which includes a hydroxy group, an oxo group, and a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and pharmaceutical activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid typically involves the reaction of 4-hydroxy-2(1H)-quinolinones with appropriate reagents. One common method includes the use of 2-cinnamoylpyridine-1-oxide in the presence of a chiral catalyst such as pyridine 2,6-bis-(5′,5′-diphenyloxazoline) (PYBOX-DIPH)/Zn(OTf)2 complex along with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield quinones, while reduction of the oxo group can produce alcohols .
Scientific Research Applications
4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activities, it is investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxo groups allow it to form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting or modulating their activity. The benzoic acid moiety can also participate in various biochemical pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinolone structure and exhibit diverse biological activities.
2-Hydroxyquinoline: Another quinoline derivative with significant biological importance.
4-Hydroxyquinoline: Known for its pharmaceutical applications and structural similarity.
Uniqueness
4-(5-Hydroxy-1-oxo-1,2-dihydroisoquinolin-4-yl)benzoic acid is unique due to its combination of a hydroxy group, an oxo group, and a benzoic acid moiety. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research .
Properties
CAS No. |
656234-18-3 |
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Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
4-(5-hydroxy-1-oxo-2H-isoquinolin-4-yl)benzoic acid |
InChI |
InChI=1S/C16H11NO4/c18-13-3-1-2-11-14(13)12(8-17-15(11)19)9-4-6-10(7-5-9)16(20)21/h1-8,18H,(H,17,19)(H,20,21) |
InChI Key |
DOFPRTORNUDNBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CNC2=O)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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